molecular formula C25H22O2 B14359982 Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, (R)- CAS No. 91365-96-7

Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, (R)-

Cat. No.: B14359982
CAS No.: 91365-96-7
M. Wt: 354.4 g/mol
InChI Key: LFHCJZSEHNQPOP-JOCHJYFZSA-N
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Description

Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its multi-ring structure and the presence of a benzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- typically involves multi-step organic reactions. The process begins with the preparation of the core benz(a)anthracene structure, followed by the introduction of the hydroxyl group at the 10th position. The final step involves the esterification of the hydroxyl group with benzoic acid to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reactions. High-pressure and high-temperature conditions are often employed to drive the reactions to completion. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives, which can further undergo additional transformations to yield more complex structures.

Scientific Research Applications

Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, leading to alterations in their structure and function. These interactions can trigger a cascade of biochemical pathways, ultimately affecting cellular processes such as gene expression, cell division, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: A parent compound with a similar polycyclic structure but lacking the hydroxyl and benzoate groups.

    Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

    Chrysene: A structurally related compound with four fused aromatic rings.

Uniqueness

Benz(a)anthracen-10-ol, 5,6,8,9,10,11-hexahydro-, benzoate, ®- is unique due to the presence of the hydroxyl and benzoate groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets in ways that its simpler analogs cannot.

Properties

CAS No.

91365-96-7

Molecular Formula

C25H22O2

Molecular Weight

354.4 g/mol

IUPAC Name

[(10R)-5,6,8,9,10,11-hexahydrobenzo[a]anthracen-10-yl] benzoate

InChI

InChI=1S/C25H22O2/c26-25(18-7-2-1-3-8-18)27-22-13-12-19-14-20-11-10-17-6-4-5-9-23(17)24(20)16-21(19)15-22/h1-9,14,16,22H,10-13,15H2/t22-/m1/s1

InChI Key

LFHCJZSEHNQPOP-JOCHJYFZSA-N

Isomeric SMILES

C1CC2=C(C[C@@H]1OC(=O)C3=CC=CC=C3)C=C4C(=C2)CCC5=CC=CC=C54

Canonical SMILES

C1CC2=C(CC1OC(=O)C3=CC=CC=C3)C=C4C(=C2)CCC5=CC=CC=C54

Origin of Product

United States

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